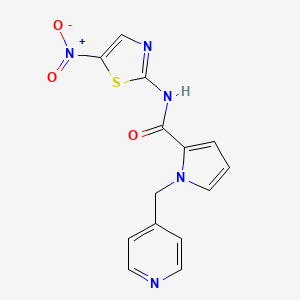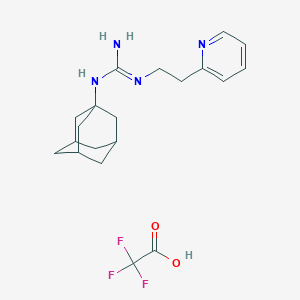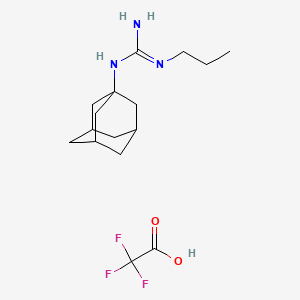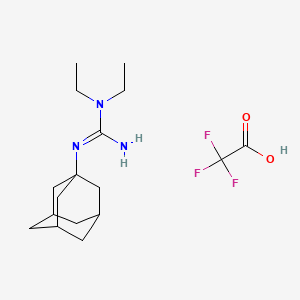![molecular formula C11H20N2O B7359304 N-[2-(2-Methylpiperidino)ethyl]acrylamide](/img/structure/B7359304.png)
N-[2-(2-Methylpiperidino)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Methylpiperidino)ethyl]acrylamide is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylpiperidino)ethyl]acrylamide typically involves the reaction of 2-methylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Methylpiperidino)ethyl]acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally result in substituted acrylamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Methylpiperidino)ethyl]acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-[2-(2-Methylpiperidino)ethyl]acrylamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Dimethylamino)ethyl]acrylamide
- N-[2-(Diethylamino)ethyl]acrylamide
- N-[2-(Pyridin-2-yl)ethyl]acrylamide
Uniqueness
N-[2-(2-Methylpiperidino)ethyl]acrylamide is unique due to the presence of the 2-methylpiperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities or material properties that are not achievable with other similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)12-7-9-13-8-5-4-6-10(13)2/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMWBYRIVXDOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)

![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE](/img/structure/B7359278.png)
![1-[4-(2-OXO-2-PIPERIDINOETHYL)PIPERAZINO]-2-BUTYN-1-ONE](/img/structure/B7359280.png)
![N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B7359294.png)




